molecular formula C7H10IN B8034516 Benzylammonium iodide

Benzylammonium iodide

Cat. No.: B8034516
M. Wt: 235.07 g/mol
InChI Key: PPCHYMCMRUGLHR-UHFFFAOYSA-N
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Description

Benzylammonium iodide, also known as phenylmethylamine iodide, is a chemical compound with the molecular formula C7H10IN. It is a white crystalline powder that is primarily used as a precursor in the synthesis of two-dimensional layered lead/tin halide perovskites. These perovskites are of particular interest in the field of hybrid organic-inorganic semiconductors for thin-film photovoltaic and light-emitting diode applications .

Scientific Research Applications

Benzylammonium iodide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylammonium iodide can be synthesized through the reaction of benzylamine with hydroiodic acid. The reaction typically involves the following steps:

  • Dissolution of benzylamine in an appropriate solvent such as ethanol.
  • Addition of hydroiodic acid to the solution.
  • Crystallization of this compound from the reaction mixture by cooling and filtration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form benzylammonium nitrate or reduction to form benzylamine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.

    Oxidation Reactions: Reagents such as nitric acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Substitution Reactions: Products include various benzylammonium salts.

    Oxidation Reactions: Benzylammonium nitrate.

    Reduction Reactions: Benzylamine

Mechanism of Action

The mechanism of action of benzylammonium iodide primarily involves its role as a precursor in the formation of perovskite structures. In perovskite solar cells, this compound helps in the formation of a stable crystal structure, which enhances the efficiency and stability of the solar cells. The molecular targets include the lead or tin halide framework, where benzylammonium ions help in stabilizing the perovskite lattice .

Comparison with Similar Compounds

  • Phenylmethylamine bromide
  • Phenylmethylamine chloride
  • Phenethylammonium iodide

Comparison: Benzylammonium iodide is unique due to its specific role in the formation of two-dimensional layered perovskites. Compared to phenylmethylamine bromide and chloride, the iodide variant provides better stability and efficiency in perovskite solar cells. Phenethylammonium iodide, while similar, has different structural properties that affect the overall performance of the perovskite materials .

Properties

IUPAC Name

benzylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHYMCMRUGLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylammonium iodide
Reactant of Route 2
Benzylammonium iodide
Reactant of Route 3
Benzylammonium iodide
Reactant of Route 4
Benzylammonium iodide
Reactant of Route 5
Benzylammonium iodide
Reactant of Route 6
Benzylammonium iodide

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